molecular formula C21H34B2O4 B13659115 2,2'-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13659115
M. Wt: 372.1 g/mol
InChI Key: JRFMKZOHOQCUBJ-UHFFFAOYSA-N
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Description

2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester compound known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Boronic acids.

    Hydrolysis: Boronic acids.

Scientific Research Applications

2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the study of enzyme inhibitors and as a tool for labeling biomolecules.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to form stable complexes with certain biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 2,4,6-Trimethyl-1,3-phenylenediboronic acid, pinacol ester
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2,2’-(2,4,6-Trimethyl-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in certain synthetic applications where other boronic esters may not perform as well.

Properties

Molecular Formula

C21H34B2O4

Molecular Weight

372.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2,4,6-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C21H34B2O4/c1-13-12-14(2)17(23-26-20(8,9)21(10,11)27-23)15(3)16(13)22-24-18(4,5)19(6,7)25-22/h12H,1-11H3

InChI Key

JRFMKZOHOQCUBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)B3OC(C(O3)(C)C)(C)C)C

Origin of Product

United States

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